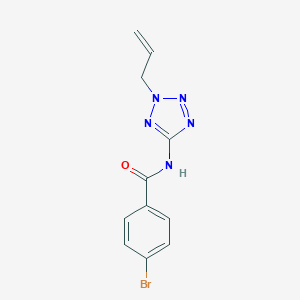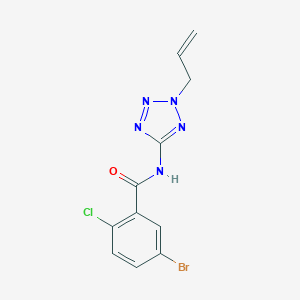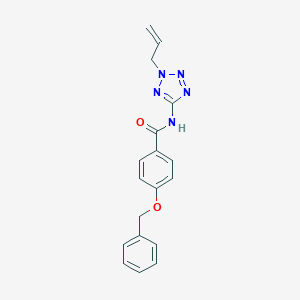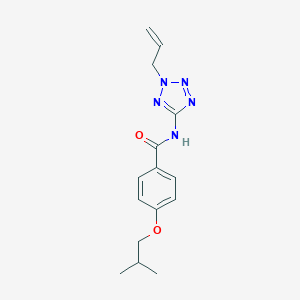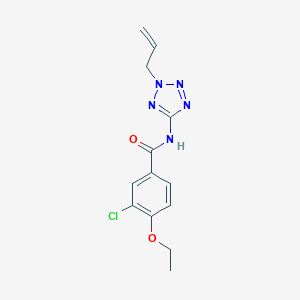
N-(2-allyl-2H-tetraazol-5-yl)-3-chloro-4-ethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-allyl-2H-tetraazol-5-yl)-3-chloro-4-ethoxybenzamide, also known as ATET, is a chemical compound that has gained significant interest in scientific research due to its potential as a therapeutic agent.
Mecanismo De Acción
The mechanism of action of N-(2-allyl-2H-tetraazol-5-yl)-3-chloro-4-ethoxybenzamide is not fully understood, but it is believed to involve the modulation of various signaling pathways. This compound has been shown to activate the p38 MAPK pathway, which is involved in the regulation of cell growth and differentiation. This compound also inhibits the NF-κB pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In cancer cells, this compound induces apoptosis and inhibits cell proliferation by activating the p38 MAPK pathway. In inflammatory cells, this compound reduces the production of inflammatory cytokines by inhibiting the NF-κB pathway. In neurological cells, this compound has neuroprotective effects and improves cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(2-allyl-2H-tetraazol-5-yl)-3-chloro-4-ethoxybenzamide is its potential as a therapeutic agent in a variety of medical conditions. Another advantage is its relatively simple synthesis method. However, a limitation of this compound is its low yield, which can make it difficult to obtain large quantities for use in experiments.
Direcciones Futuras
There are several future directions for research on N-(2-allyl-2H-tetraazol-5-yl)-3-chloro-4-ethoxybenzamide. One direction is to further investigate its potential as a therapeutic agent in cancer, inflammation, and neurological disorders. Another direction is to explore its mechanism of action in more detail. Additionally, future research could focus on improving the synthesis method and increasing the yield of this compound.
Métodos De Síntesis
The synthesis of N-(2-allyl-2H-tetraazol-5-yl)-3-chloro-4-ethoxybenzamide involves the reaction of 3-chloro-4-ethoxybenzoyl chloride with allylhydrazine and sodium azide. The resulting product is then purified using column chromatography. The yield of this compound is typically around 50%.
Aplicaciones Científicas De Investigación
N-(2-allyl-2H-tetraazol-5-yl)-3-chloro-4-ethoxybenzamide has been studied for its potential use as a therapeutic agent in a variety of medical conditions, including cancer, inflammation, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In inflammation research, this compound has been shown to reduce the production of inflammatory cytokines and inhibit the activation of inflammatory cells. In neurological research, this compound has been shown to have neuroprotective effects and improve cognitive function.
Propiedades
Fórmula molecular |
C13H14ClN5O2 |
|---|---|
Peso molecular |
307.73 g/mol |
Nombre IUPAC |
3-chloro-4-ethoxy-N-(2-prop-2-enyltetrazol-5-yl)benzamide |
InChI |
InChI=1S/C13H14ClN5O2/c1-3-7-19-17-13(16-18-19)15-12(20)9-5-6-11(21-4-2)10(14)8-9/h3,5-6,8H,1,4,7H2,2H3,(H,15,17,20) |
Clave InChI |
SAFDNGINUQYMRS-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=NN(N=N2)CC=C)Cl |
SMILES canónico |
CCOC1=C(C=C(C=C1)C(=O)NC2=NN(N=N2)CC=C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(2R,3S,4S,5S,6R)-2-(hydroxymethyl)-6-[(2R,3S,4R,5S,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol](/img/structure/B235016.png)


